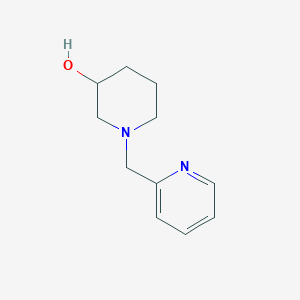

1-(Pyridin-2-ylmethyl)piperidin-3-ol

Descripción general

Descripción

“1-(Pyridin-2-ylmethyl)piperidin-3-ol” is a chemical compound with the formula C11H16N2O and a molecular weight of 192.26 . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties .

Synthesis Analysis

Piperidones, including “1-(Pyridin-2-ylmethyl)piperidin-3-ol”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-ylmethyl)piperidin-3-ol” is based on a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is a common feature in many pharmaceuticals and alkaloids .Chemical Reactions Analysis

Piperidines, including “1-(Pyridin-2-ylmethyl)piperidin-3-ol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Synthesis Methods

- A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol, was proposed, which is significant in medicinal chemistry (Smaliy et al., 2011).

- The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was achieved from 2-amino-4-methylpyridine with an overall yield of about 62% (Shen Li, 2012).

Ligand Synthesis and Applications

- Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols, including variants of 1-(Pyridin-2-ylmethyl)piperidin-3-ol, were synthesized and used as ligands for enantioselective reactions (Olubanwo et al., 2018).

Structural and Electronic Properties

- Studies on the structural and electronic properties of anticonvulsant drugs related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol revealed insights into their molecular structures and binding properties (Georges et al., 1989).

Spectroscopic and Quantum Mechanical Studies

- The spectroscopic properties of a compound closely related to 1-(Pyridin-2-ylmethyl)piperidin-3-ol were investigated using various techniques, contributing to the understanding of its quantum chemical properties (Devi et al., 2020).

Synthesis of Derivatives

- Efficient syntheses of various derivatives of 1-(Pyridin-2-ylmethyl)piperidin-3-ol and their evaluation for anticancer activity were conducted, highlighting the compound's potential in pharmaceutical applications (Kumar et al., 2013).

Antimicrobial and Larvicidal Activities

- 2-hydroxypyrrolidine/piperidine derivatives, similar in structure to 1-(Pyridin-2-ylmethyl)piperidin-3-ol, showed promising antibacterial and larvicidal effects, indicating its potential in these areas (Suresh et al., 2016).

Direcciones Futuras

The future directions of “1-(Pyridin-2-ylmethyl)piperidin-3-ol” could involve further exploration of its biological properties and potential applications in pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(pyridin-2-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUMROUGWVRZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393614 | |

| Record name | 1-(pyridin-2-ylmethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)piperidin-3-ol | |

CAS RN |

200113-14-0 | |

| Record name | 1-(pyridin-2-ylmethyl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)

![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)